Cas no 124-85-6 (Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI))

Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI) structure
124-85-6 structure
Product Name:Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI)
CAS No:124-85-6
MF:C23H32O2
MW:340.498987197876
CID:161386
PubChem ID:159358
Update Time:2025-04-19

Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI)
    • [(8R,9S,10S,13S,14S)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
    • 17-ethynylandrost-2-ene-17-ol-17-acetate
    • (5alpha,17alpha)-pregn-2-en-20-yn-17-yl acetate
    • 17beta-Acetoxy-5alpha,17alpha-pregn-2-ene-20-yne
    • 17-beta-Acetoxy-5-alpha,17-alpha-pregn-2-ene-20-yne
    • 5-alpha,17-alpha-Pregn-2-en-20-yn-17-ol, acetate
    • NSC 69588
    • Pregn-2-en-20-yn-17-ol, acetate, (5alpha,17alpha)-
    • Pregn-2-en-20-yn-17-ol, acetate, (5-alpha,17-alpha)-
    • Regonyl
    • TX 380
    • 5alpha,17alpha-Pregn-2-en-20-yn-17-ol acetate
    • PREGN-2-EN-20-YN-17-OL, ACETATE, (5.ALPHA.,17.ALPHA.)-
    • SCHEMBL9471733
    • DTXSID20924673
    • PREGN-2-EN-20-YN-17-OL, 17-ACETATE, (5.ALPHA.,17.ALPHA.)-
    • NSC-69588
    • 124-85-6
    • 17alpha-Ethynyl-5alpha-androst-2-en 17beta-acetate
    • NSC69588
    • [(5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
    • pregn-2-en-20-yn-17-yl acetate
    • CHEBI:79703
    • Q27148832
    • CBY5520366
    • 17.ALPHA.-ETHYNYL-5.ALPHA.-ANDROST-2-EN 17.BETA.-ACETATE
    • 5.ALPHA.,17.ALPHA.-PREGN-2-EN-20-YN-17-OL, ACETATE
    • UNII-CBY5520366
    • 17 alpha-ethynyl-5 alpha-androst-2-ene-17 beta-ol-17-acetate
    • Inchi: 1S/C23H32O2/c1-5-23(25-16(2)24)15-12-20-18-10-9-17-8-6-7-13-21(17,3)19(18)11-14-22(20,23)4/h1,6-7,17-20H,8-15H2,2-4H3/t17-,18-,19+,20+,21+,22+,23+/m1/s1
    • InChI Key: SQRBBVVZRKZEPF-OWNQEUAMSA-N
    • SMILES: O(C(C)=O)[C@@]1(C#C)CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CC=CC[C@@H]3CC[C@@H]21

Computed Properties

  • Exact Mass: 340.240230259g/mol
  • Monoisotopic Mass: 340.240230259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.0555 (rough estimate)
  • Boiling Point: 416.28°C (rough estimate)
  • Refractive Index: 1.4480 (estimate)
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd